Riboflavine 5'-(dihydrogen phosphate) Riboflavine 5'-(dihydrogen phosphate)
Brand Name: Vulcanchem
CAS No.: 26193-20-4
VCID: VC16177864
InChI: InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)
SMILES:
Molecular Formula: C17H21N4O9P
Molecular Weight: 456.3 g/mol

Riboflavine 5'-(dihydrogen phosphate)

CAS No.: 26193-20-4

Cat. No.: VC16177864

Molecular Formula: C17H21N4O9P

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

Riboflavine 5'-(dihydrogen phosphate) - 26193-20-4

Specification

CAS No. 26193-20-4
Molecular Formula C17H21N4O9P
Molecular Weight 456.3 g/mol
IUPAC Name [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Standard InChI InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)
Standard InChI Key FVTCRASFADXXNN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

Riboflavin 5'-(dihydrogen phosphate) is systematically named according to IUPAC guidelines as riboflavine 5'-(sodium hydrogen phosphate) dihydrate. Key synonyms include:

  • Riboflavin 5′-monophosphate sodium salt

  • Flavin mononucleotide (FMN) sodium salt

  • Sodium riboflavin 5′-phosphate .

The anhydrous form (C17H20N4NaO9P\text{C}_{17}\text{H}_{20}\text{N}_4\text{NaO}_9\text{P}) has a molecular weight of 478.33 g/mol, while the dihydrate form (C17H20N4NaO9P2H2O\text{C}_{17}\text{H}_{20}\text{N}_4\text{NaO}_9\text{P} \cdot 2\text{H}_2\text{O}) weighs 514.36 g/mol . The structural distinction lies in the phosphorylation at the 5′-hydroxyl group of riboflavin’s ribitol chain, which enhances its solubility and bioavailability compared to non-phosphorylated riboflavin .

Spectroscopic and Physical Characteristics

The compound exhibits distinct fluorescence properties under UV light (λex=440 nm;λem=530 nm\lambda_{\text{ex}} = 440\ \text{nm}; \lambda_{\text{em}} = 530\ \text{nm}), producing a pale greenish-yellow solution in transmitted light and intense yellowish-green fluorescence under long-wavelength UV illumination . This fluorescence is quantifiable via spectroscopy, forming the basis of its analytical quantification in pharmacopeial assays .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC17H20N4NaO9P2H2O\text{C}_{17}\text{H}_{20}\text{N}_4\text{NaO}_9\text{P} \cdot 2\text{H}_2\text{O}
Molecular Weight514.36 g/mol
Fluorescenceλex=440 nm,λem=530 nm\lambda_{\text{ex}} = 440\ \text{nm}, \lambda_{\text{em}} = 530\ \text{nm}
SolubilityFreely soluble in water (0.01 mg/mL)
pH Stability5.9–6.1 in aqueous solution

Synthesis and Industrial Production

Phosphorylation of Riboflavin

The industrial synthesis of riboflavin 5'-(dihydrogen phosphate) involves the phosphorylation of riboflavin using phosphorus oxychloride (POCl3\text{POCl}_3) in a lactone solvent (e.g., γ-butyrolactone). This method, patented in EP0417604A2, employs 1.2–3 moles of POCl3\text{POCl}_3 per mole of riboflavin at 30–35°C, achieving a reaction efficiency of >70% within 30–60 minutes . The process minimizes byproducts such as riboflavin 3′-, 4′-, and 5′-monophosphates through controlled hydrolysis at 85–95°C, followed by neutralization with sodium hydroxide to isolate the monosodium salt .

Purification and Quality Control

Crude reaction mixtures undergo purification via ethanolamine or morpholine treatment to remove unreacted riboflavin and polyphosphates. Subsequent crystallization at pH 5.5–6.0 yields pharmaceutical-grade material compliant with USP-NF standards, which mandate ≤5% free riboflavin and ≤2% diphosphate impurities .

Table 2: Synthesis Parameters and Outcomes

ParameterOptimal ConditionOutcome
POCl3\text{POCl}_3 Ratio1.2–3 mol/mol riboflavin73–79% Riboflavin equivalence
Reaction Temperature30–35°C90% Conversion in 30 minutes
Hydrolysis Temperature85–95°C≤2% Diphosphate impurities
Final pH Adjustment5.5–6.0Crystalline monosodium salt

Analytical Characterization and Pharmacopeial Standards

Fluorescence Spectroscopy

USP-NF monograph 73550 specifies a fluorescence-based assay for quantifying riboflavin equivalence. A sample solution (0.01 mg/mL) is excited at 440 nm, and emission at 530 nm is measured against a riboflavin reference standard. The method requires 73.0–79.0% riboflavin equivalence on a dried basis, with a relative standard deviation (RSD) of ≤1.5% .

High-Performance Liquid Chromatography (HPLC)

Impurity profiling utilizes reversed-phase HPLC with UV detection (254 nm). A C18 column and phosphate buffer (pH 6.0)–methanol gradient separate riboflavin 5′-monophosphate from isomers (3′-, 4′-) and diphosphates. System suitability criteria mandate ≥1.0 resolution between 4′- and 5′-monophosphates .

Table 3: HPLC Retention Times for Related Substances

CompoundRelative Retention Time
Riboflavin 3′,4′-diphosphate0.23
Riboflavin 3′,5′-diphosphate0.39
Riboflavin 4′,5′-diphosphate0.58
Riboflavin 3′-monophosphate0.70
Riboflavin 4′-monophosphate0.87
Riboflavin 5′-monophosphate1.00
Free Riboflavin1.63

Pharmaceutical and Industrial Applications

Therapeutic Uses

As the active metabolite of riboflavin, sodium riboflavin 5′-phosphate is indicated for treating vitamin B₂ deficiency syndromes, including cheilosis, glossitis, and corneal vascularization. Its enhanced solubility permits intravenous administration in critical care settings .

Food and Feed Fortification

The compound is approved as a nutritional additive in infant formulas and animal feed, where it improves metabolic efficiency and growth rates. Regulatory limits (e.g., 0.1–0.5 mg/100 kcal in infant formula) ensure safe consumption .

Regulatory Compliance and Quality Assurance

The USP-NF mandates stringent specifications for identity, assay, and impurities:

  • Identity Test A: Fluorescence under UV light (yellowish-green emission) .

  • Assay: 73.0–79.0% riboflavin equivalence via fluorescence .

  • Impurities: ≤5.0% free riboflavin, ≤2.0% diphosphates, and ≤0.5% individual unknown impurities .

Batch certification requires compliance with these criteria, validated through orthogonal analytical methods (HPLC, fluorescence spectroscopy) .

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